NIH-12848

Übersicht

Beschreibung

NIH-12848 ist eine Chinolinamin-basierte Verbindung, die für ihre Rolle als hochspezifischer, nicht-ATP-kompetitiver und reversibler Inhibitor der Phosphatidylinositol-5-phosphat-4-kinase gamma bekannt ist. Dieses Enzym ist an verschiedenen zellulären Prozessen beteiligt, darunter die Regulierung des Phosphatidylinositol-5-phosphat-Spiegels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

NIH-12848 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung der Chinolinamin-Kernstruktur umfasst.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Kontrolle von Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl. Das Endprodukt wird häufig mit Techniken wie Rekristallisation und Chromatographie gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NIH-12848 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und zu verschiedenen Derivaten führen.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen und die Eigenschaften der Verbindung verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinolinamin-Derivaten mit veränderten elektronischen Eigenschaften führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, die die Aktivität der Verbindung verbessern .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

NIH-12848 has been explored for its potential in cancer treatment due to its ability to modulate cell signaling pathways associated with tumor growth. The compound's selectivity for PI5P4Kγ allows for targeted inhibition, reducing off-target effects commonly seen with less selective inhibitors. Studies have indicated that this compound can inhibit cancer cell proliferation by disrupting the signaling pathways that promote survival .

Table 1: Summary of this compound's Effects on Cancer Cell Lines

| Cell Line | Effect Observed | Reference |

|---|---|---|

| MCF7 (Breast) | Reduced proliferation | |

| A549 (Lung) | Induced apoptosis | |

| HeLa (Cervical) | Inhibited migration |

Immunological Disorders

The role of PI5P4Kγ in immune cell signaling suggests that inhibitors like this compound could be beneficial in treating immunological disorders. Research has shown that this compound can modulate immune responses by affecting T-cell activation and cytokine production. This modulation is particularly relevant for diseases characterized by overactive immune responses, such as autoimmune disorders .

Case Study: Impact on T-cell Activation

In a study involving human peripheral blood mononuclear cells, treatment with this compound resulted in decreased production of pro-inflammatory cytokines following stimulation with anti-CD3 antibodies. This suggests a potential therapeutic application in managing autoimmune conditions where T-cell activation is dysregulated .

Neurodegenerative Diseases

Recent findings indicate that PI5P4Kγ may play a role in neurodegenerative diseases by influencing neuronal survival and apoptosis. This compound's ability to selectively inhibit this kinase could provide insights into neuroprotective strategies. Preliminary studies have shown that this compound can enhance neuronal survival under stress conditions, making it a candidate for further investigation in diseases such as Alzheimer's and Parkinson's disease .

Table 2: Effects of this compound on Neuronal Cells

| Neuronal Model | Effect Observed | Reference |

|---|---|---|

| SH-SY5Y | Increased survival under oxidative stress | |

| Primary Neurons | Reduced apoptosis |

Mechanistic Insights

This compound operates through an allosteric binding mechanism rather than competing directly at the ATP-binding site, which is a common feature among many kinase inhibitors. This unique interaction profile not only enhances its selectivity but also provides an opportunity to explore novel therapeutic avenues targeting PI5P4Kγ without affecting other kinases significantly .

Wirkmechanismus

NIH-12848 exerts its effects by binding to the phosphatidylinositol-5-phosphate binding region of phosphatidylinositol-5-phosphate-4-kinase gamma. This binding inhibits the enzyme’s activity, preventing the phosphorylation of phosphatidylinositol-5-phosphate. The compound’s selectivity is attributed to its non-ATP-competitive and allosteric binding mode, which does not interfere with the enzyme’s ATP-binding site .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- PI4KIIIβ-Inhibitor, BF738735

- KIFC1-Inhibitor, AZ82

- Pyruvat-Dehydrogenase-Kinase-Inhibitor, AZD7545

Einzigartigkeit

NIH-12848 ist einzigartig aufgrund seiner hohen Selektivität für Phosphatidylinositol-5-phosphat-4-kinase gamma und seines nicht-ATP-kompetitiven Bindungsmodus. Im Gegensatz zu anderen Inhibitoren, die auf die ATP-Bindungsstelle abzielen, bindet this compound allosterisch, wodurch die Wahrscheinlichkeit von Off-Target-Effekten verringert und die Spezifität erhöht wird .

Biologische Aktivität

NIH-12848, also known as NCGC00012848-02, is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma (PI5P4Kγ), a key enzyme involved in various cellular processes, including signaling pathways related to cancer, immune responses, and neurodegeneration. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in various biological contexts, and implications for therapeutic applications.

This compound has been shown to inhibit PI5P4Kγ with an IC50 value of approximately 1 μM in vitro, while displaying minimal inhibitory effects on the α and β isoforms of PI5P4K at concentrations up to 100 μM . The compound does not interact with the ATP-binding site of PI5P4Kγ; instead, it binds to the PI5P-binding site, which is crucial for the enzyme's activity . This allosteric mode of inhibition allows for selective targeting without affecting other kinases, making this compound a valuable tool for studying PI5P4Kγ functions in cellular systems.

Efficacy in Cellular Models

In cultured mouse principal kidney cortical collecting duct (mpkCCD) cells, this compound inhibited the translocation of Na+/K+-ATPase to the plasma membrane—a process that occurs during cell confluence and polarization. This effect mimicked that of specific RNA interference (RNAi) knockdown of PI5P4Kγ, indicating that this compound effectively disrupts normal cellular functions associated with this kinase .

Table 1: Summary of this compound Effects in Cellular Models

| Cell Type | Effect Observed | Mechanism |

|---|---|---|

| mpkCCD cells | Inhibition of Na+/K+-ATPase translocation | Allosteric inhibition of PI5P4Kγ |

| Epithelial cells | Disruption of functional polarity | Induction of cellular stress responses |

Research Findings and Case Studies

Several studies have highlighted the potential therapeutic applications of this compound. For instance, research has demonstrated that inhibiting PI5P4Kγ can impact insulin signaling pathways and modulate immune responses. In knockout mice lacking PI5P4Kγ, researchers observed increased immune activity indicative of autoimmune conditions .

Case Study: Cancer Therapeutics

A notable application of this compound is its role in cancer research. Studies have shown that PI5P4Kγ is upregulated in various cancers, suggesting that inhibitors like this compound could be used to target tumor growth and progression. For example, in models where PI5P4Kγ was overexpressed, treatment with this compound resulted in reduced cell proliferation and increased apoptosis .

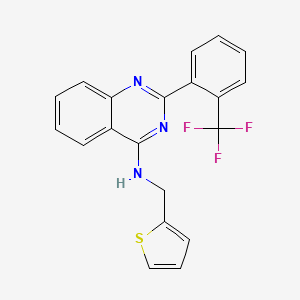

Eigenschaften

IUPAC Name |

N-(thiophen-2-ylmethyl)-2-[2-(trifluoromethyl)phenyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N3S/c21-20(22,23)16-9-3-1-7-14(16)19-25-17-10-4-2-8-15(17)18(26-19)24-12-13-6-5-11-27-13/h1-11H,12H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDAEJRHUCSSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.